6-Hydroxyhexyl 3-chloro-4-hydroxybenzoate
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Overview
Description
6-Hydroxyhexyl 3-chloro-4-hydroxybenzoate is a chemical compound with the molecular formula C13H17ClO4. It is composed of 13 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes both hydroxy and chloro functional groups attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 6-hydroxyhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexyl 3-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 6-oxohexyl 3-chloro-4-hydroxybenzoate.
Reduction: Formation of 6-hydroxyhexyl 3-hydroxy-4-hydroxybenzoate.
Substitution: Formation of 6-hydroxyhexyl 3-amino-4-hydroxybenzoate or 6-hydroxyhexyl 3-thio-4-hydroxybenzoate.
Scientific Research Applications
6-Hydroxyhexyl 3-chloro-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxyhexyl 3-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: A precursor in the synthesis of 6-Hydroxyhexyl 3-chloro-4-hydroxybenzoate.
Ethyl 3-chloro-4-hydroxybenzoate: Another ester derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups and the length of the hydroxyhexyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
147239-38-1 |
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Molecular Formula |
C13H17ClO4 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
6-hydroxyhexyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C13H17ClO4/c14-11-9-10(5-6-12(11)16)13(17)18-8-4-2-1-3-7-15/h5-6,9,15-16H,1-4,7-8H2 |
InChI Key |
YESSDKICFWDMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCCCCCO)Cl)O |
Origin of Product |
United States |
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